molecular formula C20H11Br2N3O4 B11561780 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11561780
M. Wt: 517.1 g/mol
InChI Key: JQSXEXIIHRXJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common method includes the condensation of 2-(3-bromophenyl)-1,3-benzoxazole with 4-bromo-2-hydroxy-6-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound’s phenol group can form hydrogen bonds with biological macromolecules, while the nitro and bromine groups can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 4-bromo-2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
  • 4-bromo-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}imino)methyl]phenol

Uniqueness

4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the benzoxazole moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H11Br2N3O4

Molecular Weight

517.1 g/mol

IUPAC Name

4-bromo-2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11Br2N3O4/c21-13-3-1-2-11(6-13)20-24-16-5-4-15(9-18(16)29-20)23-10-12-7-14(22)8-17(19(12)26)25(27)28/h1-10,26H

InChI Key

JQSXEXIIHRXJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.